3-Fluoro-2-(4-methylphenoxy)benzoic acid
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Overview
Description
3-Fluoro-2-(4-methylphenoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 3-position and a 4-methylphenoxy group at the 2-position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(4-methylphenoxy)benzoic acid typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-fluorobenzoic acid with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(4-methylphenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom and the phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in the formation of various substituted benzoic acids.
Scientific Research Applications
3-Fluoro-2-(4-methylphenoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(4-methylphenoxy)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and the phenoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(2-methylphenoxy)benzoic acid
- 3-Fluoro-2-methylbenzoic acid
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
3-Fluoro-2-(4-methylphenoxy)benzoic acid is unique due to the specific positioning of the fluorine atom and the 4-methylphenoxy group. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of the fluorine atom can enhance the compound’s stability and reactivity, while the phenoxy group can influence its binding affinity to molecular targets.
Properties
Molecular Formula |
C14H11FO3 |
---|---|
Molecular Weight |
246.23 g/mol |
IUPAC Name |
3-fluoro-2-(4-methylphenoxy)benzoic acid |
InChI |
InChI=1S/C14H11FO3/c1-9-5-7-10(8-6-9)18-13-11(14(16)17)3-2-4-12(13)15/h2-8H,1H3,(H,16,17) |
InChI Key |
VIBDSRDAHAEDHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=C2F)C(=O)O |
Origin of Product |
United States |
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